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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triple reuptake inhibitor (TRI) GSK1360707
with other monoamine reuptake inhibitors. The information presented herein is supported by
available preclinical and clinical data to validate its mechanism of action and comparative
pharmacological profile.

Executive Summary

GSK1360707 is a potent and selective triple reuptake inhibitor of serotonin (SERT)),
norepinephrine (NET), and dopamine (DAT).[1] Its mechanism of action, centered on the
simultaneous blockade of these three key monoamine transporters, suggests the potential for a
broader spectrum of antidepressant efficacy and a more rapid onset of action compared to
selective or dual reuptake inhibitors. This guide will delve into the comparative in vitro and in
vivo data for GSK1360707 and its alternatives, detail the experimental methodologies used for
their evaluation, and visualize the underlying signaling pathways.

Comparative Performance Analysis

The therapeutic potential of a triple reuptake inhibitor is largely defined by its affinity for and
occupancy of SERT, NET, and DAT. Below is a comparison of GSK1360707 with other relevant
compounds.

In Vitro Transporter Binding Affinity
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The binding affinity of a compound to its target transporters is a primary indicator of its potency.

This is typically measured as the inhibition constant (Ki), with lower values indicating higher

affinity.
Transporter
Selectivity
Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) Ratio
(SERT:NET:DA
L))
Data not publicly
available (pKi ] ] Potent inhibitor
Data not publicly  Data not publicly
GSK1360707 values used for of all three
o available available
dose prediction) transporters|[1]
[1]
Amitifadine
99 262 213 1:2.6:2.2
(DOV-21,947)
_ _ _ Chemically
NS-2359 (GSK- Data not publicly  Data not publicly  Data not publicly ated t
related to
372475) available available available
GSK1360707
Duloxetine
~0.8 ~7.5 ~240 1:9.4:300
(SNRI)
Bupropion
>1000 ~526 ~526 >2:1:1
(DNRI)

Note: Lower Ki values indicate stronger binding affinity. Data for comparator compounds are

compiled from various public sources. The precise Ki values for GSK1360707 are not publicly

disclosed, however, its development was based on its potent pKi values for all three human

monoamine transporters.[1]

In Vivo Transporter Occupancy

Positron Emission Tomography (PET) is a key technology used to measure the in vivo

occupancy of monoamine transporters in the brain, providing a direct assessment of a drug's

engagement with its targets at therapeutic doses.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.clinicaltrials.gov/study/NCT01153802
https://www.clinicaltrials.gov/study/NCT01153802
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT01153802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

A Phase 1 clinical trial (NCT01153802) was conducted to investigate the dopamine and
serotonin transporter occupancy of GSK1360707 in healthy male subjects using the PET
radioligands 1C-PE2l and 1*C-DASB, respectively.[1] The study aimed to determine the degree
and time course of DAT and SERT occupancy and to describe the
pharmacokinetic/pharmacodynamic relationship.[1] While the specific percentage of occupancy
at different doses from this study are not publicly detailed, the trial's existence confirms the
validation of GSK1360707's mechanism of action in humans.[1] The lack of a suitable PET
radioligand prevented the assessment of NET occupancy in this study.[1]

Compound SERT Occupancy NET Occupancy DAT Occupancy
Investigated via PET Not assessed via Investigated via PET
GSK1360707 ) )
with 11C-DASBJ[1] PET[1] with 11C-PE2I[1]
Inferred from Inferred from Inferred from
Amitifadine preclinical preclinical preclinical

neurochemical effects neurochemical effects neurochemical effects

Duloxetine High Moderate Low/Negligible

Bupropion Low/Negligible Low/Negligible Moderate

Preclinical Efficacy Models

The forced swim test is a standard preclinical behavioral model used to assess the
antidepressant-like effects of compounds in rodents. A decrease in immobility time is indicative
of potential antidepressant activity.

GSK1360707 has demonstrated antidepressant-like effects in the forced swimming test after
oral administration in both mice and rats.[1] This suggests that its triple reuptake inhibition
translates to efficacy in a relevant animal model of depression.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Monoamine Transporter Binding Assay
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Objective: To determine the binding affinity (Ki) of a test compound to the serotonin,
norepinephrine, and dopamine transporters.

Methodology:

e Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT,
NET, or DAT are cultured under standard conditions.

e Membrane Preparation: Cell membranes are harvested, homogenized, and prepared for the
binding assay.

» Radioligand Binding: A specific radioligand for each transporter (e.g., [3H]citalopram for
SERT, [*H]nisoxetine for NET, [BH]WIN 35,428 for DAT) is incubated with the cell membranes
in the presence of varying concentrations of the test compound.

 Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach
equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to
separate bound from free radioligand.

 Scintillation Counting: The radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value (the concentration of the test compound that inhibits 50% of radioligand binding). The
Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Positron Emission Tomography (PET) for
Transporter Occupancy

Objective: To measure the percentage of monoamine transporters occupied by a test
compound in the living brain.

Methodology:

e Subject Preparation: Healthy human volunteers or preclinical animal models are recruited.
Baseline PET scans are performed before administration of the test compound.
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Radioligand Injection: A specific PET radioligand (e.qg., [**C]DASB for SERT, [**C]PE2I for
DAT) is injected intravenously.

PET Scanning: Dynamic PET scans are acquired over a period of time to measure the
distribution and binding of the radioligand in the brain.

Drug Administration: The test compound is administered orally or intravenously at a specific
dose.

Post-Dose PET Scan: After a predetermined time to allow for drug distribution, a second PET
scan is performed with the same radioligand.

Image Analysis: Brain images are reconstructed and regions of interest (e.g., striatum for
DAT, thalamus for SERT) are defined. The binding potential (BP_ND) of the radioligand is
calculated for both baseline and post-dose scans.

Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in
radioligand binding potential after drug administration compared to baseline.

Rodent Forced Swim Test

Objective: To assess the antidepressant-like activity of a test compound.
Methodology:

Apparatus: A cylindrical tank is filled with water to a depth where the animal cannot touch the
bottom or escape.

Acclimation (Pre-test): On the first day, the animal (mouse or rat) is placed in the water tank
for a 15-minute session.

Drug Administration: The test compound or vehicle is administered orally or intraperitoneally
at specified doses and time points before the test session.

Test Session: 24 hours after the pre-test, the animal is placed back in the water tank for a 5-
minute test session.
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e Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a
trained observer or an automated tracking system.

» Data Analysis: The mean immobility time for each treatment group is calculated and
compared to the vehicle control group to determine if the test compound significantly
reduces "behavioral despair."

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows
related to the validation of GSK1360707's mechanism of action.
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Caption: Mechanism of action of GSK1360707.
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Caption: Workflow for a PET transporter occupancy study.

Conclusion
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GSK1360707 is a potent triple reuptake inhibitor whose mechanism of action has been
validated through both preclinical models and human PET imaging studies. While specific
guantitative data on its binding affinities and in vivo transporter occupancy levels are not fully
public, the available information confirms its engagement with SERT, NET, and DAT. This
positions GSK1360707 as a compound with a pharmacological profile distinct from SSRIs,
SNRIs, and DNRIs, suggesting a potential for differentiated therapeutic effects in the treatment
of major depressive disorder. Further disclosure of clinical trial data will be necessary for a
complete and direct comparison with established antidepressant medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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